3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
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Overview
Description
3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom, and two methyl groups on the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves the introduction of the bromine and fluorine atoms onto the phenyl and propanoic acid moieties, respectively. One common method involves the bromination of a phenyl precursor followed by fluorination and subsequent attachment to the propanoic acid backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: Contains a fluorine atom but lacks the bromine atom, leading to different chemical properties.
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid: Similar structure but without the fluorine atom, resulting in distinct reactivity.
Uniqueness
The presence of both bromine and fluorine atoms in 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid imparts unique chemical properties, making it a valuable compound for various applications. Its dual halogenation enhances its reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H12BrFO2 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
GJJKZBJSRZJOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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